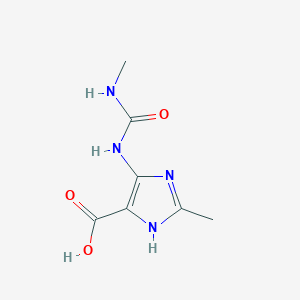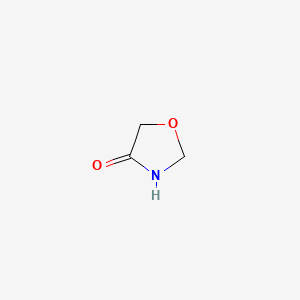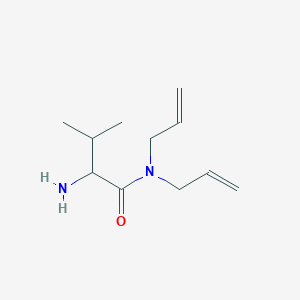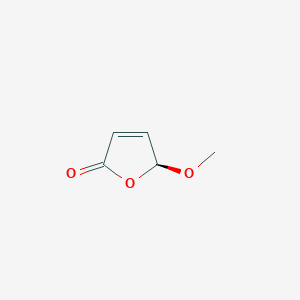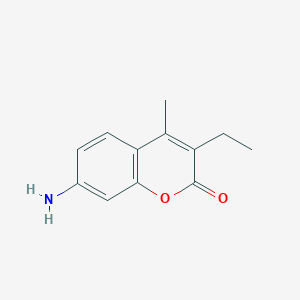![molecular formula C9H12IN3O5 B12829768 4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12829768.png)
4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one is a complex organic compound that belongs to the class of nucleosides This compound is characterized by its unique structure, which includes an iodinated pyrimidine base attached to a sugar moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one typically involves the iodination of a pyrimidine nucleoside. One common method includes the use of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in N,N-dimethylformamide at room temperature . The reaction proceeds with high yield and purity, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The iodinated pyrimidine base allows for nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide or other nucleophiles in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine nucleosides with various functional groups.
Applications De Recherche Scientifique
4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA analogs.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one involves its incorporation into nucleic acids. The compound can interfere with DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine: A naturally occurring nucleoside with a similar sugar moiety but without the iodinated pyrimidine base.
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside used in antiviral research.
2’-Deoxycytidine: A deoxynucleoside with a similar structure but lacking the iodine atom.
Uniqueness
4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one is unique due to its iodinated pyrimidine base, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research in various scientific fields.
Propriétés
Formule moléculaire |
C9H12IN3O5 |
|---|---|
Poids moléculaire |
369.11 g/mol |
Nom IUPAC |
4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8?/m1/s1 |
Clé InChI |
LQQGJDJXUSAEMZ-CDRSNLLMSA-N |
SMILES isomérique |
C1=C(C(=NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)I |
SMILES canonique |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



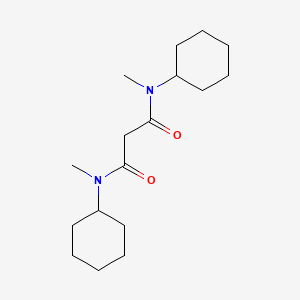
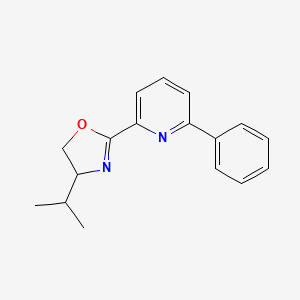

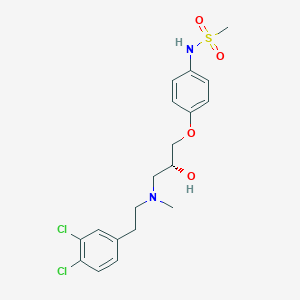
![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)
